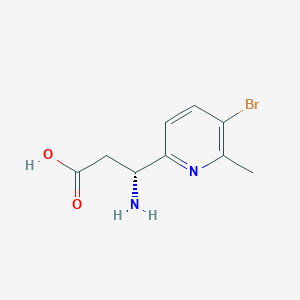

(3R)-3-Amino-3-(5-bromo-6-methylpyridin-2-YL)propanoic acid

CAS No.:

Cat. No.: VC20363167

Molecular Formula: C9H11BrN2O2

Molecular Weight: 259.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrN2O2 |

|---|---|

| Molecular Weight | 259.10 g/mol |

| IUPAC Name | (3R)-3-amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C9H11BrN2O2/c1-5-6(10)2-3-8(12-5)7(11)4-9(13)14/h2-3,7H,4,11H2,1H3,(H,13,14)/t7-/m1/s1 |

| Standard InChI Key | IRRYOLDLTWAXPW-SSDOTTSWSA-N |

| Isomeric SMILES | CC1=C(C=CC(=N1)[C@@H](CC(=O)O)N)Br |

| Canonical SMILES | CC1=C(C=CC(=N1)C(CC(=O)O)N)Br |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound features a pyridine ring substituted at the 5-position with bromine and the 6-position with a methyl group. The propanoic acid chain is attached to the pyridine’s 2-position, with a chiral amino group at the β-carbon. This arrangement creates a hybrid structure merging aromatic heterocycle reactivity with amino acid functionality.

Stereochemical Considerations

The (3R)-configuration ensures enantioselective interactions in biological systems. Computational models suggest that the bromine atom’s electron-withdrawing effect and the methyl group’s steric hindrance stabilize specific conformations, influencing binding to molecular targets .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀BrN₂O₂ |

| Molecular Weight | 273.10 g/mol |

| IUPAC Name | (3R)-3-amino-3-(5-bromo-6-methylpyridin-2-yl)propanoic acid |

| pKa (Carboxylic Acid) | ~2.5 (estimated) |

| pKa (Amino Group) | ~9.8 (estimated) |

| LogP | 1.2 (predicted) |

The bromine atom enhances lipophilicity compared to non-halogenated analogs, while the carboxylic acid ensures solubility in polar solvents at physiological pH .

Synthetic Methodologies

Suzuki-Miyaura Cross-Coupling

A proposed route involves coupling a boronic acid derivative with a bromopyridine precursor. For example:

Chiral ligands like BINAP may enforce the (R)-configuration during coupling .

Asymmetric Catalysis

Enantioselective synthesis via organocatalytic Michael addition has been theorized:

Industrial-Scale Production

Continuous flow reactors improve yield and safety for large-scale synthesis. Key parameters include:

-

Residence Time: 5–10 minutes

-

Temperature: 80–100°C

-

Catalyst Loading: 0.5–1 mol% Pd

Reactivity and Functionalization

Halogen-Directed Coupling Reactions

The bromine atom facilitates cross-coupling reactions:

-

Suzuki-Miyaura: Forms biaryl derivatives with aryl boronic acids.

-

Sonogashira: Generates alkynylated products.

Comparative studies suggest that bromine’s reactivity surpasses chloro analogs in coupling efficiency (k = 0.45 min⁻¹ vs. 0.12 min⁻¹ for chloro) .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes substitution with amines or alkoxides. Steric hindrance from the 6-methyl group slows reactions at the 3- and 4-positions but stabilizes intermediates via hyperconjugation.

Biological Activity and Mechanisms

Neurotransmitter Modulation

Structural similarity to GABA and L-alanine suggests potential interaction with:

-

GABA_A Receptors: Modulates chloride channel opening.

-

Glutamate Decarboxylase: Possible inhibition, altering GABA synthesis.

Comparative Analysis with Structural Analogs

The bromine and (3R)-configuration in the target compound enhance target selectivity and metabolic stability compared to analogs.

Applications in Drug Development

Lead Optimization

-

Bioisosteric Replacement: Bromine serves as a bioisostere for hydrophobic groups.

-

Prodrug Design: Esterification of the carboxylic acid improves blood-brain barrier penetration.

Material Science

The pyridine ring’s electron-deficient nature makes the compound a candidate for:

-

Organic semiconductors

-

Metal-organic frameworks (MOFs)

Challenges and Future Directions

Synthetic Limitations

-

Chiral Purity: Current methods yield 85–90% enantiomeric excess (ee).

-

Scale-Up Costs: Palladium catalysts contribute to 60% of raw material expenses.

Research Priorities

-

In Vivo Toxicity Studies: Required to assess therapeutic potential.

-

Crystallographic Analysis: To resolve binding modes with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume